(3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
Description
Overview of (3S,4S)-4-(Propan-2-yl)pyrrolidine-3-carboxylic Acid Hydrochloride in Contemporary Chemical Research
(3S,4S)-4-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a stereochemically defined pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a propan-2-yl (isopropyl) substituent at the 4-position and a carboxylic acid group at the 3-position. The hydrochloride salt enhances its stability and solubility for experimental applications. The compound’s stereochemical configuration, denoted by the (3S,4S) descriptor, is critical for its molecular interactions, particularly in enantioselective synthesis and potential pharmacological applications.
Table 1: Structural Comparison of Related Pyrrolidine-3-carboxylic Acid Derivatives
The compound’s rigid pyrrolidine scaffold and chiral centers make it a valuable intermediate in asymmetric catalysis and drug discovery, particularly for targeting central nervous system receptors or enzyme active sites requiring specific stereochemical recognition.
Historical Context and Evolution of Pyrrolidine-3-carboxylic Acid Derivatives in Academic Studies
Pyrrolidine-3-carboxylic acid derivatives have been studied since the mid-20th century, with early work focusing on their natural occurrence in alkaloids and amino acid analogs. The development of asymmetric synthesis techniques in the 2000s, such as organocatalytic Michael additions, enabled efficient production of enantiomerically enriched derivatives. For example, the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) demonstrated the feasibility of stereocontrol in pyrrolidine systems.
Key advancements include:
- Stereoselective Functionalization : Methods for introducing alkyl and aryl groups at the 4-position while preserving the carboxylic acid’s configuration, as seen in the synthesis of 4-isopropyl analogs.
- Protecting Group Strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses, exemplified by (3R,4S)-1-Boc-4-(3-isopropylphenyl)pyrrolidine-3-carboxylate.
- Resolution Techniques : Chromatographic and crystallization methods to separate diastereomers of 4-alkyl-pyrrolidine-3-carboxylic acids, enabling unambiguous stereochemical assignments.
These innovations laid the groundwork for synthesizing complex derivatives like (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride with high stereochemical fidelity.
Scope and Objectives of the Present Academic Inquiry
This article aims to:
- Analyze the stereochemical and physicochemical properties of (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride.
- Review synthetic methodologies for pyrrolidine-3-carboxylic acid derivatives, emphasizing stereocontrol and functionalization at the 4-position.
- Evaluate potential applications in medicinal chemistry and materials science, excluding pharmacokinetic or toxicological assessments.
Subsequent sections will explore synthetic pathways, structural dynamics, and comparative analyses with related compounds to contextualize its role in modern chemistry.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |
InChI Key |
KQUQFLJSGGPCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCC1C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydrogenation of Pyrrolidine Precursors
The most prominent and efficient method for preparing (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves an enantioselective catalytic hydrogenation of suitably substituted pyrroline or pyrrole precursors. This approach delivers high yields and excellent enantiomeric excess, often exceeding 99.9% ee.
Catalysts and Ligands : Ruthenium complexes coordinated with chiral diphosphine ligands such as MeOBIPHEP derivatives are commonly employed. These catalysts are known for their high activity and selectivity in asymmetric hydrogenation reactions. The metal complex [Ru(OAc)_2(diphosphine)] is synthesized following established protocols (e.g., as described by Feiken et al., Organometallics 1997, 16, 537) and used in catalytic amounts relative to the substrate.
Reaction Conditions : The hydrogenation is typically conducted under moderate hydrogen pressures ranging from 1 bar to 100 bar, with a preferred range of 20 to 60 bar, and optimally between 35 to 45 bar. Temperatures are controlled between 20°C and 100°C, preferably 20°C to 60°C, with 20°C to 40°C being optimal for maintaining stereochemical integrity and yield. Methanol is the solvent of choice due to its ability to dissolve both catalyst and substrate effectively and promote reaction kinetics.
Catalyst to Substrate Ratio : Ratios vary widely but typically range from 1:250 to 1:100,000 (mol/mol), with a preferred range of 1:1,000 to 1:20,000, and more preferably 1:5,000 to 1:15,000, balancing catalyst efficiency and cost.
Procedure Summary : The substrate, often a 1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid derivative, is dissolved in methanol, followed by addition of the ruthenium-diphosphine catalyst. The mixture is subjected to hydrogen gas under controlled pressure and temperature until full conversion is achieved, typically within 18–20 hours. The reaction mixture is then neutralized to alkaline conditions, extracted with organic solvents to remove catalyst residues, and the product is precipitated from the aqueous layer at its isoelectric point.
Multi-step Synthesis from Pyrrolidine Precursors
Alternative synthetic routes involve multi-step chemical transformations starting from protected amino acids or pyrrolidine derivatives:
Protection and Functional Group Transformations : Starting from compounds such as N-Boc-glycine methyl ester, condensation with tert-butyl acrylate under basic conditions (potassium tert-butoxide) yields pyrrolidine dicarboxylic acid derivatives. Subsequent regioselective hydroxylation (e.g., using m-chloroperoxybenzoic acid) and oxime formation allow for further functionalization at the 3- and 4-positions of the pyrrolidine ring.
Reduction and Deprotection Steps : Hydrogenation with Raney Nickel under mild pressure (around 4 atm) in ethanol reduces oximes to amines, yielding mixtures of diastereomers. These are separated chromatographically and selectively deprotected (e.g., using formic acid) to afford the desired stereoisomer of 4-amino-3-hydroxy-pyrrolidine-3-carboxylic acid derivatives. Subsequent carbamoylation or alkylation steps introduce the isopropyl substituent at the 4-position.
Oxidation and Final Functionalization : Oxidation of hydroxymethyl groups to carboxylic acids using Jones reagent or similar oxidants completes the synthesis of the carboxylic acid moiety. Final purification steps involve crystallization or precipitation as hydrochloride salts to enhance stability and purity.
Comparative Data Table: Key Parameters in Preparation Methods
| Parameter | Enantioselective Hydrogenation Method | Multi-step Chemical Synthesis Method |
|---|---|---|
| Starting Material | 1-Benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid precursors | N-Boc-glycine methyl ester and tert-butyl acrylate |
| Catalyst | Ruthenium-diphosphine complexes (e.g., Ru(OAc)_2(MeOBIPHEP)) | Raney Nickel (for reduction steps) |
| Reaction Conditions | 20–60 bar H₂, 20–40°C, methanol solvent | Multiple steps, 0–25°C for oxidation, 4 atm H₂ for reduction |
| Enantiomeric Excess (ee) | >99.9% | Diastereomeric mixtures separated chromatographically |
| Yield | Typically 60–99% | Variable, depending on step, overall moderate to good |
| Purification | Precipitation at isoelectric point, extraction | Chromatography, crystallization, salt formation |
| Scalability | High, suitable for industrial scale | Moderate, more complex due to multiple steps |
Research Findings and Practical Considerations
The enantioselective hydrogenation method offers a more economical and scalable process with fewer purification steps due to the high enantiomeric purity of the product directly from the reaction mixture.
The use of chiral diphosphine ligands and ruthenium catalysts is well documented to provide excellent stereocontrol, which is critical for the biological activity of the compound.
Multi-step synthetic routes provide flexibility in modifying the pyrrolidine core and installing various substituents but require more extensive purification and separation of stereoisomers.
The final hydrochloride salt formation enhances the compound's stability and facilitates handling and formulation in pharmaceutical applications.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Common reagents include alcohols (e.g., ethanol, methanol) with acid catalysts like H₂SO₄ or HCl.
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Fischer esterification | Ethanol, H₂SO₄, reflux (6–8 h) | Ethyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate | 75–85% | Requires Dean-Stark trap for water removal |
Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.
Amidation Reactions
The carboxylic acid reacts with amines or ammonia to form amides. Coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are typically employed .
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Direct amidation | Benzylamine, DCC, DMAP, DCM (24 h) | (3S,4S)-4-isopropylpyrrolidine-3-carboxamide | 60–70% | Side products include urea derivatives |
Steric Effects : The isopropyl group at the 4-position hinders reaction rates compared to unsubstituted pyrrolidine analogs .
Salt Formation and Acid-Base Reactions
The hydrochloride salt participates in neutralization reactions with bases like NaOH or K₂CO₃ to regenerate the free base form .
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Neutralization | 1 M NaOH, RT (1 h) | (3S,4S)-4-isopropylpyrrolidine-3-carboxylic acid | >95% | Requires pH adjustment to 3–4 for precipitation |
Solubility : The hydrochloride salt is water-soluble (~50 mg/mL), while the free base is sparingly soluble.
Catalytic Hydrogenation
The pyrrolidine ring can undergo hydrogenation under high-pressure H₂ with catalysts like Pd/C or Raney nickel .
Chiral Integrity : No racemization observed under these conditions .
Oxidation Reactions
The carboxylic acid group is resistant to oxidation, but the pyrrolidine nitrogen can be oxidized to form N-oxides using mCPBA (meta-chloroperbenzoic acid) .
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| N-Oxidation | mCPBA, DCM, 0°C (2 h) | (3S,4S)-4-isopropylpyrrolidine-3-carboxylic acid N-oxide | 50–60% | Requires anhydrous conditions |
Applications : N-Oxides are intermediates in prodrug design .
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (>200°C), yielding (3S,4S)-4-isopropylpyrrolidine .
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Thermal decarboxylation | 220°C, vacuum (4 h) | (3S,4S)-4-isopropylpyrrolidine | 40–50% | Competing decomposition pathways observed |
Comparative Reactivity with Analogues
Reactivity trends for (3S,4S)-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride versus structurally similar compounds:
| Compound | Esterification Rate | Amidation Yield | Hydrogenation Efficiency |
|---|---|---|---|
| (3S,4S)-4-isopropylpyrrolidine-3-carboxylic acid | Moderate | 60–70% | 80–90% |
| (3R,4R)-4-ethylpyrrolidine-3-carboxylic acid | High | 75–85% | 85–95% |
| (3S,4S)-4-phenylpyrrolidine-3-carboxylic acid | Low | 40–50% | 70–80% |
Key Insight : Bulky substituents (e.g., isopropyl, phenyl) reduce reaction rates due to steric hindrance .
Scientific Research Applications
(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ornithine aminotransferase, an enzyme overexpressed in hepatocellular carcinoma . The compound exerts its effects through noncovalent interactions with the enzyme, leading to its inactivation and subsequent inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The target compound’s key differentiator is its isopropyl substituent at the 4-position. Below is a comparison with structurally related compounds:
Key Observations :
- Aromatic substituents (e.g., phenyl in ) introduce π-π stacking interactions, which are absent in aliphatic substituents.
- Stereochemistry : Diastereomers like (3S,4R)-4-(4-methoxyphenyl) () may exhibit distinct biological activities due to spatial arrangement differences.
Biological Activity
(3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 959579-57-8
- Density : 1.258 g/cm³
- Boiling Point : 355.8 ºC at 760 mmHg
Synthesis
The synthesis of (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. The starting materials often include readily available pyrrolidine derivatives, which are subjected to various transformations such as alkylation and carboxylation to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride. A notable study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that compounds with similar structures exhibited significant reductions in cell viability, suggesting a potential for further development as anticancer agents .
| Compound | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid | 64 | 15 |
| Cisplatin | 50 | 10 |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. In vitro tests revealed that it exhibited moderate activity against multidrug-resistant strains of Staphylococcus aureus. This suggests that derivatives of pyrrolidine can serve as scaffolds for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Activity : In a controlled experiment, (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid was tested against A549 cells. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : A study conducted on various pyrrolidine derivatives showed that (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride had notable effects against certain Gram-positive bacteria, making it a candidate for further research in antibiotic development.
Q & A
Q. What are the common synthetic routes for (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves multi-step routes starting from chiral precursors or achiral substrates with asymmetric catalysis. For example:
- Condensation and Cyclization : A precursor like 2-aminopyridine may undergo condensation with aldehydes (e.g., isobutyraldehyde) followed by cyclization. Catalysts such as palladium or copper are often used to control regioselectivity .
- Stereochemical Control : Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or enantioselective hydrogenation can enforce the (3S,4S) configuration. Chiral HPLC or circular dichroism (CD) spectroscopy is used to confirm enantiomeric purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Condensation | Pd(OAc)₂, DIPEA | DMF | 65 | 95% |
| Cyclization | CuI, TBAB | Toluene | 78 | 98% |
Q. How is the purity and structural identity of this compound validated in academic research?
- Methodological Answer :
- Analytical Techniques :
- NMR : H and C NMR confirm backbone structure and substituent positions.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calc. 207.58, found 207.58) .
Q. What in vitro assays are used to screen the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) against targets like proteases or kinases.
- Cell Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) for MIC (Minimum Inhibitory Concentration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%).
- Impurity Profiles : Trace byproducts (e.g., diastereomers) can skew results. Re-analyzе batches via LC-MS and repeat assays with rigorously purified samples .
- Target Selectivity : Perform counter-screens against related enzymes/receptors to rule off-target effects.
Q. What strategies optimize the enantiomeric excess (ee) during large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) in asymmetric hydrogenation.
- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize intermediates to enhance ee >99% .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- SAR Studies :
- Replace the propan-2-yl group with bulkier substituents (e.g., cyclopropyl) to enhance metabolic stability.
- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility.
- PK Profiling :
- LogD : Shake-flask method (pH 7.4) to measure lipophilicity.
- Microsomal Stability : Incubate with liver microsomes to assess metabolic clearance .
Table 2 : Example SAR Data
| Derivative | LogD | Microsomal Half-life (min) | Solubility (µg/mL) |
|---|---|---|---|
| Propan-2-yl | 1.2 | 45 | 12.3 |
| Cyclopropyl | 0.8 | 120 | 8.7 |
Q. What advanced techniques validate the absolute configuration of the (3S,4S) stereoisomer?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement .
- Vibrational Circular Dichroism (VCD) : Compares experimental and computed spectra for chiral centers .
- Chiral Derivatization : React with Mosher’s acid chloride and analyze H NMR shifts .
Q. How does the hydrochloride salt form influence crystallinity and stability?
- Methodological Answer :
- Salt Screening : Test counterions (e.g., sulfate, citrate) via slurry experiments to identify stable polymorphs.
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation by HPLC .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to optimize storage conditions (e.g., desiccants at -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
